Fmoc-dap(boc)-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

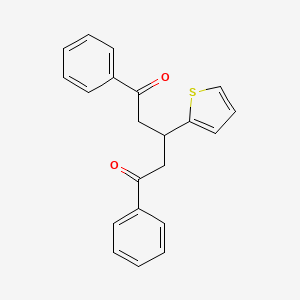

The compound 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid tert-butyl ester is a derivative of 2,3-diaminopropionic acid, which is modified with a 9-fluorenylmethyloxycarbonyl group and a tert-butyl ester group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-dap(boc)-ol, also known as Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid , is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that it helps to build. These sequences can be part of larger proteins or peptides that play crucial roles in various biological processes.

Mode of Action

this compound interacts with its targets by being incorporated into peptide chains during the process of peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted side reactions during the synthesis process . Once the peptide synthesis is complete, these protective groups can be removed to yield the desired peptide.

Biochemical Pathways

The incorporation of this compound into peptide chains can affect various biochemical pathways, depending on the specific sequence of the peptide being synthesized . The exact pathways affected would depend on the function of the peptide that this compound is incorporated into.

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the peptides it helps to synthesize . These peptides can have a wide range of effects, from acting as signaling molecules to playing structural roles in cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other reactive species can potentially interfere with the protective groups on this compound, affecting its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Fmoc-dap(boc)-ol interacts with various enzymes, proteins, and other biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety in this compound promote the association of building blocks . This compound is frequently used as a protecting group for amines .

Cellular Effects

This compound has distinct potential for applications due to its eminent self-assembly features . It influences cell function by interacting with various cellular processes .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change in laboratory settings . This compound has high thermal stability and shows high kinetic and mechanical stability .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid tert-butyl ester typically involves the protection of the amino groups of 2,3-diaminopropionic acid. The 9-fluorenylmethyloxycarbonyl group is introduced by reacting the amine with 9-fluorenylmethyloxycarbonyl chloride. The tert-butyl ester group is introduced by reacting the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods: In industrial settings, the production of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.

Reduction: Reduction reactions can occur at the amine groups, leading to the removal of the protecting groups.

Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products:

Oxidation: Oxidized derivatives of the fluorenylmethyloxycarbonyl group.

Reduction: Deprotected 2,3-diaminopropionic acid.

Substitution: Substituted derivatives at the amine and carboxyl groups.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex peptides and proteins.

- Employed in solid-phase peptide synthesis due to its stability and ease of removal .

Biology:

- Utilized in the study of protein-protein interactions and enzyme mechanisms.

- Serves as a tool for the development of peptide-based drugs .

Medicine:

- Applied in the design of peptide-based therapeutics and diagnostic agents.

- Used in the development of novel drug delivery systems .

Industry:

- Employed in the production of synthetic peptides for research and pharmaceutical applications.

- Used in the manufacture of peptide-based materials and hydrogels .

Comparison with Similar Compounds

9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid: Similar structure but lacks the tert-butyl ester group.

9-fluorenylmethyloxycarbonyl-2,3-diaminobutyric acid: Similar structure but with an additional methylene group.

tert-butyl-2,3-diaminopropionic acid: Lacks the 9-fluorenylmethyloxycarbonyl group

Uniqueness: The combination of the 9-fluorenylmethyloxycarbonyl group and the tert-butyl ester group in 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid tert-butyl ester provides unique protection for both the amino and carboxyl groups. This dual protection allows for selective reactions and high yields in peptide synthesis, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFVCOJXMXWLD-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)

![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)

![N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide](/img/structure/B2615978.png)

![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)

![6-Tert-butyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2615985.png)

![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/new.no-structure.jpg)